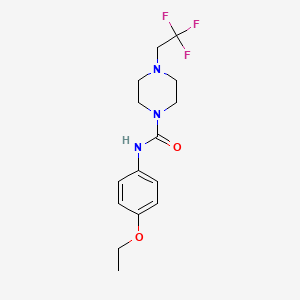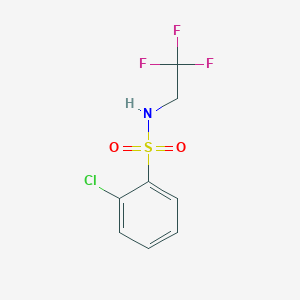![molecular formula C14H11F3N2O2 B12242528 N-[(pyridin-2-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B12242528.png)
N-[(pyridin-2-yl)methyl]-3-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(pyridin-2-yl)methyl]-3-(trifluoromethoxy)benzamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a pyridin-2-yl group attached to a benzamide structure, with a trifluoromethoxy group at the 3-position of the benzamide ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-2-yl)methyl]-3-(trifluoromethoxy)benzamide typically involves the reaction of 2-aminopyridine with a suitable benzoyl chloride derivative. One common method involves the use of 3-(trifluoromethoxy)benzoyl chloride as the acylating agent. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions are generally mild, and the reaction is typically conducted at room temperature in an organic solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-2-yl)methyl]-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[(pyridin-2-yl)methyl]-3-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(pyridin-2-yl)methyl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)benzamide
- 3-(trifluoromethoxy)benzamide
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-[(pyridin-2-yl)methyl]-3-(trifluoromethoxy)benzamide stands out due to the presence of both the pyridin-2-yl and trifluoromethoxy groups. This unique combination imparts distinct chemical properties, such as increased stability and enhanced biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays .
Properties
Molecular Formula |
C14H11F3N2O2 |
|---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-6-3-4-10(8-12)13(20)19-9-11-5-1-2-7-18-11/h1-8H,9H2,(H,19,20) |
InChI Key |
WSDLVFURBNZJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-methoxyphenyl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B12242450.png)

![4-[5-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12242461.png)

![3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12242478.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12242484.png)
![4-methoxy-1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B12242485.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-(2-methylphenyl)piperazine](/img/structure/B12242489.png)
![3-chloro-5-fluoro-N-[(pyrazin-2-yl)methyl]benzamide](/img/structure/B12242496.png)
![N-[(3-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine](/img/structure/B12242516.png)
![2-Methyl-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12242524.png)
![4-Cyclopropyl-5-fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B12242533.png)
![3-chloro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12242539.png)
![1-(Cyclopropanesulfonyl)-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12242546.png)
